molecular formula C16H16N6 B1242301 6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine CAS No. 342655-59-8

6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine

Cat. No.: B1242301
CAS No.: 342655-59-8
M. Wt: 292.34 g/mol
InChI Key: LVSKRGBRYXZIRX-UHFFFAOYSA-N
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Description

6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazene Group: The triazene group can be introduced via diazotization followed by coupling with a suitable amine.

    Substitution with m-Tolyl Group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Various substitution reactions can occur, especially at the triazene and quinazoline moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or receptors.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methyltriaz-1-en-1-yl)quinazolin-4-amine: Lacks the m-tolyl group.

    N-(m-Tolyl)quinazolin-4-amine: Lacks the triazene group.

    Quinazolin-4-amine: Basic structure without additional functional groups.

Uniqueness

6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine is unique due to the presence of both the triazene and m-tolyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

342655-59-8

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

IUPAC Name

6-N-(methyldiazenyl)-4-N-(3-methylphenyl)quinazoline-4,6-diamine

InChI

InChI=1S/C16H16N6/c1-11-4-3-5-12(8-11)20-16-14-9-13(21-22-17-2)6-7-15(14)18-10-19-16/h3-10H,1-2H3,(H,17,21)(H,18,19,20)

InChI Key

LVSKRGBRYXZIRX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)NN=NC

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)NN=NC

Synonyms

SMA-41
SMA41
SMA41 cpd

Origin of Product

United States

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